![molecular formula C10H7F3N2O3S B1417224 4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid CAS No. 1114823-92-5](/img/structure/B1417224.png)
4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid
Overview
Description
Trifluoromethylated compounds are of great interest in medicinal chemistry due to their unique properties, such as increased lipophilicity, metabolic stability, and bioavailability . The compound you mentioned seems to be a trifluoromethylated pyrimidine derivative. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of such a compound would likely involve a pyrimidine ring attached to a butanoic acid group with three fluorine atoms attached to the terminal carbon .Chemical Reactions Analysis
The chemical reactions of trifluoromethylated compounds can vary widely depending on the other functional groups present in the molecule. Trifluoromethyl groups can influence the reactivity of the compound, often increasing its stability .Physical And Chemical Properties Analysis
Trifluoromethylated compounds tend to be more lipophilic and have a higher boiling point than their non-fluorinated counterparts. They also tend to be more resistant to metabolic degradation .Scientific Research Applications
Microwave-Assisted Synthesis of Heterocycles : Shaaban (2008) discussed the use of 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione in microwave-assisted synthesis to produce trifluoromethyl derivatives of different heterocycles, demonstrating its utility in organic synthesis (Shaaban, 2008).
Synthesis of Quinolinones : Marull, Lefebvre, and Schlosser (2004) utilized a compound similar to the queried acid in the synthesis of quinolinones, highlighting its role in the creation of novel organic compounds (Marull, Lefebvre, & Schlosser, 2004).
Trifluoromethylated Analogues of Dihydroorotic Acid : Sukach et al. (2015) described the synthesis of trifluoromethylated analogues of dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, indicating the potential of such compounds in pharmaceutical chemistry (Sukach et al., 2015).
Development of Antifungal Agents : Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum antifungal agent, using a derivative of the queried compound, showing its relevance in medicinal chemistry (Butters et al., 2001).
Antimicrobial Activity of Chromeno[2,3-d]pyrimidinone Derivatives : Ghashang, Mansoor, and Aswin (2013) studied the synthesis and antimicrobial activity of certain chromeno[2,3-d]pyrimidinone derivatives, indicating the biological potential of compounds related to the queried acid (Ghashang, Mansoor, & Aswin, 2013).
Synthesis and Characterization of Oxathiazinane-S-Oxides : Zanatta et al. (2008) discussed the synthesis and characterization of new trifluoromethyl substituted oxathiazinane-S-oxides, further exemplifying the compound's significance in the synthesis of novel chemical structures (Zanatta et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3S/c11-10(12,13)6(3-7(16)17)15-4-14-8-5(9(15)18)1-2-19-8/h1-2,4,6H,3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYOMMZIWSLYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)C(CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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